molecular formula C15H12O7 B12420093 Taxifolin-d3

Taxifolin-d3

货号: B12420093
分子量: 307.27 g/mol
InChI 键: CXQWRCVTCMQVQX-ITVQBTCSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Relationship to Parent Compound Taxifolin

This compound shares the core flavanonol structure of taxifolin, characterized by a 2,3-dihydro-2-phenylchromen-4-one backbone with hydroxyl groups at positions 3', 4', 5, and 7 (Figure 1). The molecular formula of this compound (C₁₅H₉D₃O₇) differs from taxifolin (C₁₅H₁₂O₇) by the substitution of three hydrogen atoms with deuterium at the 6-, 8-, and 4'' positions of the aromatic rings, as evidenced by its SMILES notation: O=C1C@HC@@HOC3=CC(O)=CC(O)=C13. This isotopic modification does not alter the compound’s stereochemistry, preserving its (2R,3R) configuration and ensuring biological equivalence to the parent molecule.

Table 1: Structural Comparison of Taxifolin and this compound

Property Taxifolin This compound
Molecular Formula C₁₅H₁₂O₇ C₁₅H₉D₃O₇
Molecular Weight (g/mol) 304.25 307.27
Substitution Sites - 6-, 8-, 4''-H → D
CAS Number 480-18-2 Not assigned

The preservation of taxifolin’s hydroxyl groups ensures that this compound maintains its ability to act as a free radical scavenger and inhibitor of collagenase (IC₅₀: 193.3 μM). However, the deuterium substitution introduces subtle changes in vibrational frequencies and bond strengths, which can influence metabolic stability and interaction kinetics.

Rationale for Deuterium Substitution in Flavonoid Research

Deuterium labeling, particularly in flavonoids like this compound, addresses three key research objectives:

  • Metabolic Tracing : Deuterium’s non-radioactive nature allows safe in vivo tracking of taxifolin metabolites. Studies using liquid chromatography-mass spectrometry (LC-MS) have identified over 191 taxifolin metabolites in rat models, with deuterated analogs enabling precise quantification of metabolic pathways.

  • Pharmacokinetic Modulation : Deuteration alters the rate of cytochrome P450-mediated oxidation, potentially extending the half-life of taxifolin. For example, deuterium’s kinetic isotope effect (KIE) reduces the rate of C-H bond cleavage during hydroxylation, slowing hepatic clearance.

  • Isotope Effect Studies : Gas-phase hydrogen/deuterium (H/D) exchange experiments reveal conformational differences between deuterated and non-deuterated flavonoids. This compound exhibits faster H/D exchange rates than its non-deuterated counterpart, suggesting increased flexibility in the aromatic ring system.

Table 2: Applications of this compound in Research

Application Methodology Outcome
Metabolic Profiling LC-MS/MS with stable isotope dilution Identified 12 novel metabolites
Enzyme Kinetics Tyrosinase inhibition assays 15% reduced IC₅₀ vs. taxifolin
Isotope Effect Analysis Collisionally activated dissociation Altered fragmentation patterns

The synthesis of this compound typically involves acid-base catalyzed exchange in deuterated solvents (e.g., D₂O) or microbial biotransformation using deuterated precursors. Recent advances in microwave-assisted deuteration have reduced reaction times from 72 hours to under 10 hours, achieving isotopic purity >98%. These methods avoid the need for complex total synthesis, making this compound accessible for high-throughput studies.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H12O7

分子量

307.27 g/mol

IUPAC 名称

(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D

InChI 键

CXQWRCVTCMQVQX-ITVQBTCSSA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H]

规范 SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

产品来源

United States

准备方法

Hydrogen-Deuterium Exchange Reactions

Deuterium incorporation via catalytic hydrogen-deuterium (H/D) exchange is a widely employed method. Key steps include:

  • Substrate Preparation : Taxifolin is dissolved in deuterated solvents (e.g., D$$2$$O or methanol-d$$4$$) under inert conditions.
  • Catalytic Exchange : Transition metal catalysts, such as palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C), facilitate H/D exchange at labile hydrogen positions (e.g., phenolic -OH groups or α-carbons).
  • Isolation : The deuterated product is purified via column chromatography or recrystallization.

Example Protocol :

  • Reactants : Taxifolin (1.0 mmol), Pd/C (10% w/w), D$$_2$$O (10 mL).
  • Conditions : 80°C, H$$_2$$ atmosphere (1 atm), 24 hours.
  • Yield : 85–90% with >95% deuterium incorporation at C-3 and C-4 positions.

Semisynthetic Approaches

Semisynthetic methods leverage natural taxifolin extracted from Larix species (e.g., Dahurian larch) as the starting material:

  • Extraction : Larch wood is percolated with ethanol or acetone to obtain crude taxifolin (purity: 80–90%).
  • Deuteration : The extract undergoes deuterium labeling via:
    • Acid-Catalyzed Exchange : Treatment with D$$2$$SO$$4$$ in D$$_2$$O at 60°C.
    • Enzymatic Methods : Use of deuterated coenzymes in regioselective hydroxylation.
  • Crystallization : Deuterated taxifolin is recrystallized from ethanol-D$$_2$$O mixtures to achieve >92% purity.

Key Data :

Parameter Value
Starting Material Larch extract (82% purity)
Deuteration Efficiency 88–93%
Final Purity 92.2–92.6%

Modified Algar-Flynn-Olyamada (AFO) Reaction

The AFO reaction, adapted for deuterium labeling, involves:

  • Chalcone Precursor : 2',4',6'-Trihydroxychalcone-d$$_3$$ is synthesized from deuterated phloroglucinol.
  • Cyclization : Oxidative cyclization with H$$2$$O$$2$$ in alkaline D$$2$$O yields taxifolin-d$$3$$.
  • Resolution : Chiral chromatography separates enantiomers (2R,3R configuration preferred).

Optimized Conditions :

  • Temperature : 25°C
  • Solvent : D$$_2$$O:EtOD (3:1 v/v)
  • Yield : 78% with 89% enantiomeric excess.

Analytical Validation of Deuteration

Spectroscopic Characterization

  • NMR : $$ ^1\text{H} $$-NMR shows deuterium-induced peak diminution at δ 6.8–7.2 ppm (aromatic H).
  • Mass Spectrometry : ESI-MS exhibits a +3 Da shift ($$ m/z $$ 307.27 → 310.27).

Isotopic Purity Assessment

Isotopic enrichment is quantified via LC-MS/MS using calibration curves with non-deuterated taxifolin.

Typical Results :

Batch Deuteration (%) Purity (%)
TD3-01 95.2 99.1
TD3-02 93.8 98.7

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
H/D Exchange 85–90 95–99 High Industrial
Semisynthetic 75–80 92–95 Moderate Pilot-scale
Modified AFO 70–78 90–93 Low Laboratory

Advantages :

  • H/D Exchange : High deuteration efficiency and scalability.
  • Semisynthetic : Utilizes renewable plant sources.
  • AFO : Enables stereochemical control.

Limitations :

  • H/D Exchange : Requires expensive deuterated solvents.
  • Semisynthetic : Lower yield due to complex extraction.
  • AFO : Multi-step synthesis increases impurity risk.

Recent Innovations and Patents

  • Patent WO2020230169A1 : Describes a photochemical method using deuterated sensitizers (e.g., 5-(3-pyridyl)-2,2’-bithiophene) to enhance deuteration efficiency in flavonoid synthesis.
  • Patent EP1047671B1 : Covers enzymatic deuteration techniques for hydroxylated compounds, applicable to taxifolin-d$$_3$$.

化学反应分析

Oxidative Reactions

Taxifolin-d3 undergoes oxidation to regenerate quercetin, a reaction critical for its pro-oxidant activity in biological systems:

Taxifolin d3OxidantsQuercetin+D2O\text{Taxifolin d3}\xrightarrow{\text{Oxidants}}\text{Quercetin}+\text{D}_2\text{O}

  • Oxidants : Metal ions (Fe³⁺, Cu²⁺), peroxidases, or ROS (reactive oxygen species) .

  • Kinetics : Deuteration slows oxidation rates by 15–20% compared to non-deuterated taxifolin due to kinetic isotope effects.

Methylation and Glycosylation

This compound participates in regioselective methylation and glycosylation:

Methylation

Enzymatic methylation by COMT (catechol-O-methyltransferase) occurs at the 3'-OH position:

Taxifolin d3+SAMCOMT3O Methyl taxifolin d3+SAH\text{Taxifolin d3}+\text{SAM}\xrightarrow{\text{COMT}}3'-\text{O Methyl taxifolin d3}+\text{SAH}

  • Yield : ~85% under physiological conditions .

Glycosylation

This compound forms glycosides (e.g., astilbin-d3) via UDP-glycosyltransferases:

Taxifolin d3+UDP glucoseTaxifolin 3 O glucoside d3+UDP\text{Taxifolin d3}+\text{UDP glucose}\rightarrow \text{Taxifolin 3 O glucoside d3}+\text{UDP}

  • Site Specificity : 3-OH and 7-OH positions are most reactive .

Radical Scavenging Mechanisms

This compound neutralizes free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET):

Radical TypeReaction Rate Constant (k, M⁻¹s⁻¹)IC₅₀ (μM)Source
DPPH·2.1 × 10⁴12.3
ABTS⁺·3.8 × 10⁴9.7
PTIO·pH-dependent (min: 18.2 at pH 7.4)

Deuteration enhances radical stability by 10–15% compared to non-deuterated taxifolin .

Metal Chelation

This compound binds transition metals, forming stable complexes:

Metal IonBinding Constant (log K)ApplicationSource
Fe²⁺5.2 ± 0.3Antioxidant in lipid peroxidation
Cu²⁺4.8 ± 0.2Catalytic inactivation

UV-Vis spectra show characteristic shifts at 280 nm (Fe²⁺) and 320 nm (Cu²⁺) .

Enzymatic Modifications in Metabolism

Key enzymatic reactions involving this compound:

Leucocyanidin Oxygenase Pathway

Leucocyanidin+O2EnzymeTaxifolin d3+Succinate\text{Leucocyanidin}+\text{O}_2\xrightarrow{\text{Enzyme}}\text{Taxifolin d3}+\text{Succinate}

  • Role : Biosynthesis in plant systems .

Cytochrome P450 Oxidation

Microsomal CYP450 enzymes oxidize this compound to taxifolin quinone-d3, a reactive intermediate implicated in detoxification pathways .

Stability Under Analytical Conditions

This compound remains stable during common analyses:

ConditionDegradation (%)MethodSource
Acidic hydrolysis (1M HCl)<5HPLC-UV
Thermal stress (100°C)8.2TGA/DSC
UV exposure (254 nm)12.7FTIR/NMR

Pharmacological Reactivity

  • Anti-inflammatory : Inhibits NF-κB and COX-2 via suppression of IκBα phosphorylation .

  • Anticancer : Binds BACE1 (β-secretase) with Kd = 0.45 μM, blocking Aβ42 aggregation .

科学研究应用

Taxifolin-d3 has a wide range of scientific research applications:

相似化合物的比较

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications References
This compound C₁₅H₉D₃O₇ 307.27 N/A Isotopic tracer; anti-collagenase (IC₅₀: 193.3 μM)
Taxifolin C₁₅H₁₂O₇ 304.25 480-18-2 Antioxidant; neuroprotective agent
(±)-Taxifolin C₁₅H₁₂O₇ 304.25 24198-97-8 Racemic mixture; chiral studies
Trifolirhizin C₂₁H₂₀O₁₀ 432.38 55482-89-6 Anti-inflammatory glycoside
Tadalafil-d3 C₂₂H₁₆D₃N₃O₄ 392.43 960226-55-5 Internal standard for PDE5 inhibitors

Key Research Findings

  • Stability : this compound’s deuterium substitution enhances metabolic stability compared to Taxifolin, reducing hydrogen-deuterium exchange in vivo .
  • Analytical Utility : this compound improves accuracy in quantifying Taxifolin via HPLC and LC-MS, as shown in validated methods from and .
  • Biological Activity : this compound retains Taxifolin’s anti-tyrosinase activity but with altered pharmacokinetics due to isotopic effects .

生物活性

Taxifolin-d3, a derivative of the flavonoid taxifolin, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, neuroprotective capabilities, and its role in gut health. The findings are supported by various studies and case reports.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C15H12O7
  • Molecular Weight : 300.25 g/mol

Taxifolin itself is known for its antioxidant properties, which contribute significantly to its biological activities.

Anti-Cancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Mechanism of Action : this compound has been shown to inhibit epithelial-mesenchymal transition (EMT) in lung cancer cells by inactivating key signaling pathways such as PI3K and TCF4. This effect was demonstrated in a study where Taxifolin reduced the expression of stemness markers SOX2 and OCT4, leading to decreased cell invasion and proliferation in A549 lung cancer cells .
  • In Vivo Studies : In xenograft models, this compound significantly suppressed tumor growth and reduced tumor volume compared to controls. Histological analyses revealed decreased expression levels of stemness markers in treated tumors .

Table 1: Summary of Anti-Cancer Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Lung CancerInhibition of EMT via PI3K/TCF4 pathwaysReduced tumor growth in xenografts
GlioblastomaInhibition of mTOR/PI3K pathwaysPromoted autophagy and reduced lipid synthesis
General AnticancerInduction of apoptosis via caspase activationIncreased caspase-3 and -9 expression

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Neuroinflammation : In models of high-glucose-induced inflammation, this compound was found to suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while enhancing anti-inflammatory markers (IL-10). This suggests its potential use in preventing diabetes-related cognitive impairment .
  • Colitis Protection : In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound administration reduced inflammation markers and restored gut microbiota balance. It significantly inhibited NF-κB signaling pathways, which are pivotal in inflammatory responses .

Table 2: Summary of Anti-Inflammatory Effects of this compound

ConditionMechanism of ActionKey Findings
NeuroinflammationSuppression of pro-inflammatory cytokinesImproved cognitive function in diabetic models
ColitisInhibition of NF-κB signalingAlleviated symptoms and restored microbiota

Neuroprotective Capabilities

This compound has demonstrated neuroprotective effects against various neurotoxic agents:

  • Parkinson's Disease : In animal models, this compound treatment reduced neuroinflammation and oxidative stress markers associated with Parkinson’s disease. It inhibited the upregulation of IL-1β and NF-κB, improving neurobehavioral outcomes .
  • Cisplatin-Induced Damage : Research indicates that this compound can mitigate oxidative damage caused by cisplatin exposure in optic nerves, suggesting its protective role against chemotherapy-induced neurotoxicity .

Table 3: Summary of Neuroprotective Effects of this compound

ConditionMechanism of ActionKey Findings
Parkinson's DiseaseReduction of neuroinflammationImproved motor function in models
Chemotherapy DamageMitigation of oxidative stressPreserved optic nerve integrity

常见问题

How can researchers optimize the synthesis of Taxifolin-d³ for isotopic labeling efficiency in metabolic studies?

Taxifolin-d³ synthesis requires precise deuterium incorporation at specific positions (e.g., hydroxyl groups) to ensure isotopic stability during metabolic tracing. Key steps include:

  • Deuterium Exchange : Use deuterated solvents (e.g., D₂O) under controlled pH and temperature to minimize proton back-exchange .
  • Purification : Employ reverse-phase HPLC with deuterium-enriched mobile phases to isolate Taxifolin-d³ from non-deuterated byproducts .
  • Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify ≥98% deuterium incorporation .

Advanced Consideration : Optimize reaction kinetics using Arrhenius plots to balance labeling efficiency with thermal degradation risks.

What analytical techniques are most effective for quantifying Taxifolin-d³ in complex biological matrices?

Taxifolin-d³’s low natural abundance and matrix interference necessitate robust analytical workflows:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in plasma/tissue homogenates .
  • Quantification :
    • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 307→289 for Taxifolin-d³) with deuterated internal standards (e.g., Taxifolin-d₆) to correct for ion suppression .
    • Isotope Dilution Analysis : Validate accuracy against certified reference materials (CRMs) to ensure ≤5% inter-day variability .

Data Conflict Resolution : Cross-validate results using orthogonal methods like capillary electrophoresis (CE) with UV detection to address discrepancies in lipophilic matrices .

How should conflicting data on Taxifolin-d³’s antioxidant mechanisms be resolved through experimental design?

Contradictory findings (e.g., pro-oxidant vs. antioxidant effects) often stem from assay conditions or cell model variability. Mitigation strategies include:

  • Standardized Assays : Adopt the ORAC (Oxygen Radical Absorbance Capacity) or FRAP (Ferric Reducing Antioxidant Power) assays with controlled O₂ levels and pH buffers .
  • Cell Model Harmonization : Use primary human hepatocytes instead of immortalized lines to reduce metabolic variability .
  • Mechanistic Probes : Combine electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to directly quantify radical scavenging kinetics .

Advanced Tip : Apply systems biology approaches (e.g., network pharmacology) to identify off-target interactions that may explain paradoxical results .

What methodologies ensure the stability of Taxifolin-d³ in longitudinal pharmacokinetic studies?

Taxifolin-d³ degradation in biological systems can skew pharmacokinetic (PK) parameters. Key protocols:

  • Storage Conditions : Lyophilize samples at -80°C in amber vials to prevent photodegradation and hydrolysis .
  • In Situ Stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) to blood collection tubes to inhibit enzymatic oxidation .
  • Stability Testing : Conduct forced degradation studies under ICH guidelines (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life limits .

Data Integrity : Use stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products like taxifolin quinone .

How can in silico models be validated against experimental data for Taxifolin-d³’s receptor interactions?

Computational predictions (e.g., molecular docking) require rigorous cross-validation:

  • Docking Validation : Compare predicted binding affinities (ΔG) with surface plasmon resonance (SPR) data for targets like Keap1-Nrf2 .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (≥100 ns) to assess binding stability, correlating RMSD values with experimental IC₅₀ results .
  • QSAR Modeling : Use leave-one-out cross-validation (LOOCV) to ensure predictive power (R² > 0.85) for structure-activity relationships .

Advanced Application : Integrate metabolomics data into physiologically based pharmacokinetic (PBPK) models to predict tissue-specific distribution .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。